molecular formula C14H25NO3 B025820 N-Decanoyl-DL-homoserine lactone CAS No. 106983-36-2

N-Decanoyl-DL-homoserine lactone

Cat. No.: B025820
CAS No.: 106983-36-2
M. Wt: 255.35 g/mol
InChI Key: TZWZKDULKILUPV-UHFFFAOYSA-N
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Description

N-Decanoyl-DL-homoserine lactone is a N-acyl-amino acid.
This compound is a natural product found in Azospirillum lipoferum with data available.

Scientific Research Applications

  • Tomato Plant Resistance : A study by Hu et al. (2018) found that N-decanoyl-homoserine lactone activates systemic resistance in tomato plants against Botrytis cinerea, largely dependent on jasmonic acid biosynthesis and signal transduction pathways.

  • Nitrogen Metabolism Regulation : In Nitrobacter winogradskyi, a novel acyl-homoserine lactone synthase may play a role in regulating nitrogen metabolism, impacting agricultural systems and wastewater treatment, as indicated by Shen et al. (2016).

  • Root Development in Arabidopsis : Research by Ortiz‐Castro et al. (2008) shows that N-acyl-homoserine lactones alter post-embryonic root development in Arabidopsis thaliana, with C10-HL being the most active compound affecting root system architecture.

  • Aerobic Granular Sludge Systems : A 2020 study by Yue et al. notes that N-acyl-homoserine lactone-mediated quorum sensing in aerobic granular sludge systems in a membrane bioreactor positively correlates with extracellular polymeric substance production and microbial community.

  • Quorum-Quenching Enzyme Engineering : Liu et al. (2016) engineered the enzyme Est816 to significantly improve quorum-quenching activity, enabling 99% conversion of N-octanoyl-DL-homoserine lactone.

  • AHL Detection in Biofilms : Charlton et al. (2000) developed a method for quantifying N-3-oxoacyl homoserine lactones in biofilms, including N-3-oxo-dodecanoyl and N-3-oxo-tetradecanoyl homoserine lactones.

  • Gene Expression Regulation in Bacteria : A study by Liu et al. (2019) found that Gluconacetobacter strains produce N-acyl-homoserine lactones, regulating gene expression and modulating physiological characteristics through quorum-sensing systems.

  • Chiral Analysis of Homoserine Lactones : Malik et al. (2009) developed a method for the chiral analysis of homoserine lactones, revealing that Burkholderia cepacia LA3 produces D-decanoyl-homoserine lactone.

  • Plant Growth and Health : Research by Rashid et al. (2011) indicates that potato root surface-associated Chryseobacterium strains can degrade N-acylhomoserine lactone quorum-sensing signaling molecules, potentially benefiting plant growth and health.

Safety and Hazards

The presence of N-dodecanoyl-homoserine lactone (C12-HSL) altered important pathways related to oxidative stress and stationary phase response in Salmonella . The NfsB protein had its abundance increased in the presence of C12-HSL at all evaluated times, which is a suggestion that the cells may be susceptible to the action of nitrofurans or that AHLs present some toxicity .

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWZKDULKILUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469949
Record name N-Decanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106983-36-2
Record name N-Decanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N-Decanoyl-DL-homoserine lactone and what is its significance in bacterial communication?

A1: this compound (C10-HSL) is a small signaling molecule belonging to the acyl-homoserine lactone (AHL) family. These molecules are crucial for bacterial communication, a process known as quorum sensing (QS). Bacteria use QS to coordinate gene expression within a population based on cell density. [, , ]

Q2: How does C10-HSL interact with its target to influence bacterial behavior?

A2: C10-HSL typically interacts with a specific receptor protein within the bacteria, often a transcriptional regulator. Binding of C10-HSL to its receptor can activate or repress the expression of target genes. These genes often control processes related to virulence factor production, biofilm formation, and bioluminescence, depending on the bacterial species. For instance, in the study on Chromobacterium violaceum, C10-HSL is known to activate the CviR receptor, leading to the production of the purple pigment violacein. []

Q3: Can you explain the study's findings on using compounds to inhibit C10-HSL's action in Chromobacterium violaceum?

A3: Researchers investigating marine bacteria found that an extract from Pseudomonas stutzeri SJ4 inhibited violacein production in Chromobacterium violaceum. [] This inhibition suggests that the extract contains molecules capable of interfering with the C10-HSL/CviR interaction, thereby blocking the quorum sensing pathway and reducing virulence factor production.

Q4: The Aeromonas sobria study mentions several AHLs, including C10-HSL. What role did C10-HSL play in that research?

A4: In the study on Aeromonas sobria, a bacterium implicated in fish spoilage, C10-HSL was one of several AHLs identified. Interestingly, the researchers found that different AHLs had varying effects on the bacteria's growth and activities. While exogenous C10-HSL was not directly linked to turbot spoilage, other AHLs like C4-HSL and C8-HSL did accelerate bacterial growth in fish samples, highlighting the complex roles of AHLs in food spoilage. []

Q5: How widespread is C10-HSL production in bacteria?

A5: The research on Methylobacterium species highlights the widespread nature of AHL production, including C10-HSL. These bacteria, commonly found on plants, were shown to produce diverse AHL profiles, with C10-HSL being a frequent molecule detected. This finding suggests that C10-HSL-mediated quorum sensing might be crucial for these bacteria's interactions with plants and their environment. []

Q6: What are the potential implications of understanding C10-HSL and quorum sensing for addressing bacterial infections?

A6: Disrupting bacterial communication through quorum quenching, like interfering with C10-HSL signaling, offers a promising avenue for developing novel antimicrobial strategies. [] By targeting QS systems, we might be able to reduce virulence and pathogenicity without directly killing the bacteria, potentially slowing down the emergence of antibiotic resistance.

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